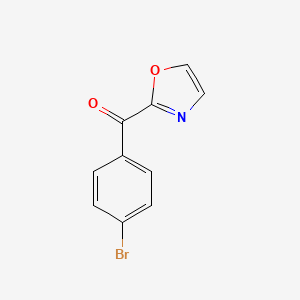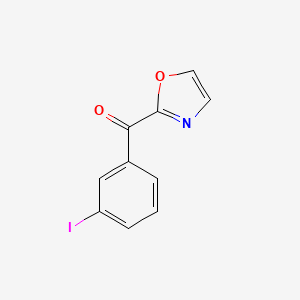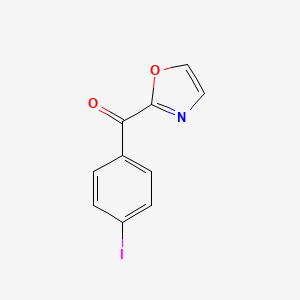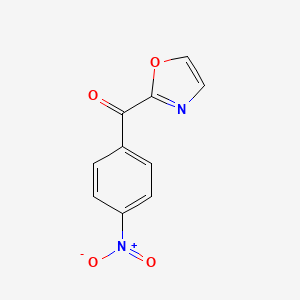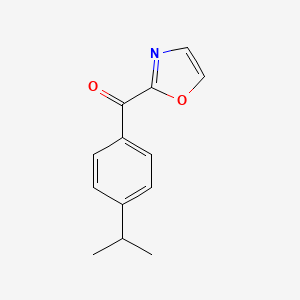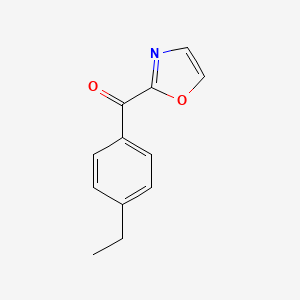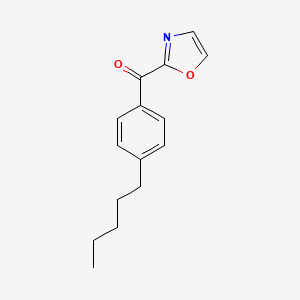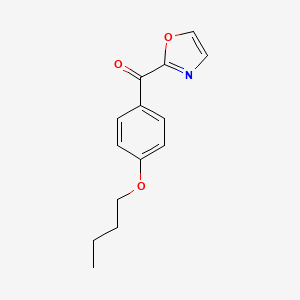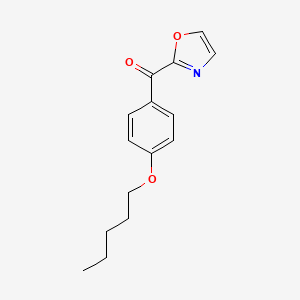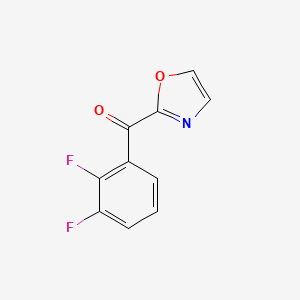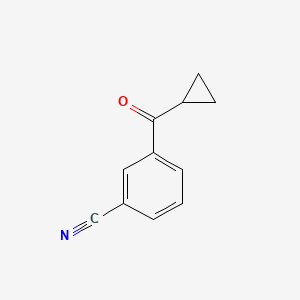
3-Cyanophenyl cyclopropyl ketone
Overview
Description
3-Cyanophenyl cyclopropyl ketone is a chemical compound with the molecular formula C11H9NO and a molecular weight of 171.2 g/mol . It is also known by its IUPAC name, 3-(cyclopropylcarbonyl)benzonitrile . This compound has garnered significant interest due to its unique physical and chemical properties, making it a valuable subject of study in various scientific fields.
Mechanism of Action
Target of Action
Cyclopropyl ketones, a class of compounds to which 3-cyanophenyl cyclopropyl ketone belongs, are often incorporated into drug candidates to improve potency, metabolic stability, or pharmacokinetic properties .
Mode of Action
The mode of action of this compound involves a triple catalytic, general ring-opening cyanation reaction of cyclopropyl ketones for the construction of γ-cyanoketones . This process merges photoredox catalysis with Lewis acid catalysis and copper catalysis to enable the selective cleavage of the carbon–carbon bonds and the selective coupling of the generated radical and cyanide anion .
Biochemical Pathways
The compound’s interaction with its targets leads to changes in the structure of cyclopropyl ketones, resulting in the formation of γ-cyanoketones .
Pharmacokinetics
Cyclopropanes, a class of compounds to which this compound belongs, are often incorporated into drug candidates to improve their pharmacokinetic profile .
Result of Action
The molecular and cellular effects of this compound’s action involve the transformation of cyclopropyl ketones into γ-cyanoketones . This transformation is achieved through a triple catalytic process that involves the selective cleavage of carbon–carbon bonds and the selective coupling of the generated radical and cyanide anion .
Preparation Methods
The synthesis of 3-Cyanophenyl cyclopropyl ketone can be achieved through multiple synthetic routes. One common method involves the reaction of 3-[Cyclopropyl(hydroxy)methyl]benzonitrile with appropriate reagents . The reaction conditions typically include the use of a base and a solvent, followed by purification steps to isolate the desired product . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity .
Chemical Reactions Analysis
3-Cyanophenyl cyclopropyl ketone undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: It can participate in substitution reactions, where functional groups are replaced by others.
Ring-Opening Reactions: Notably, it can undergo ring-opening reactions, such as the visible-light-induced triple catalysis for the ring-opening cyanation of cyclopropyl ketones.
Common reagents and conditions used in these reactions include photoredox catalysis, Lewis acid catalysis, and copper catalysis . The major products formed from these reactions depend on the specific reaction conditions and reagents used.
Scientific Research Applications
3-Cyanophenyl cyclopropyl ketone has a wide range of scientific research applications:
Comparison with Similar Compounds
3-Cyanophenyl cyclopropyl ketone can be compared with other similar compounds, such as:
Cyclopropyl ketones: These compounds share the cyclopropyl group but differ in their substituents.
Benzonitriles: These compounds have a similar aromatic ring structure with a nitrile group but lack the cyclopropyl ketone moiety.
The uniqueness of this compound lies in its combination of the cyclopropyl group and the benzonitrile structure, which imparts distinct chemical and physical properties .
Properties
IUPAC Name |
3-(cyclopropanecarbonyl)benzonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9NO/c12-7-8-2-1-3-10(6-8)11(13)9-4-5-9/h1-3,6,9H,4-5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NWFHVVYSUPIKRL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C(=O)C2=CC=CC(=C2)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40642488 | |
| Record name | 3-(Cyclopropanecarbonyl)benzonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40642488 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
171.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
898789-86-1 | |
| Record name | 3-(Cyclopropanecarbonyl)benzonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40642488 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details





Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

